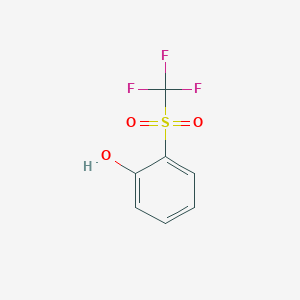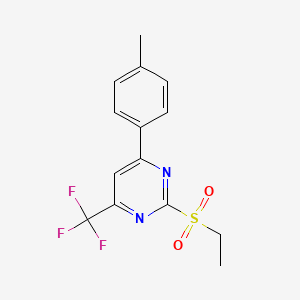
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine, also known as ETP-46464, is a small molecule inhibitor that has gained attention due to its potential as an anticancer agent. This pyrimidine derivative has been studied for its ability to inhibit the activity of a specific protein kinase, which is involved in the regulation of various cellular processes.
作用机制
The mechanism of action of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves the inhibition of PIM1 activity. PIM1 is a serine/threonine protein kinase that is overexpressed in many types of cancer. Inhibition of PIM1 activity has been shown to induce apoptosis in cancer cells. 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine binds to the ATP-binding site of PIM1, which prevents the phosphorylation of downstream targets and inhibits the activity of the kinase.
Biochemical and physiological effects:
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been shown to induce apoptosis in cancer cells, which is a desirable effect for an anticancer agent. It has also been shown to inhibit the growth of tumors in animal models. In addition, 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of other protein kinases, such as PIM2 and PIM3, which may contribute to its therapeutic effects in other diseases.
实验室实验的优点和局限性
One advantage of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is its specificity for PIM1, which reduces the potential for off-target effects. However, its potency may vary depending on the cell type and the concentration used. In addition, the synthesis of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is complex and may be challenging for some laboratories.
未来方向
There are several future directions for the study of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and rheumatoid arthritis. Another direction is to optimize its potency and selectivity for PIM1, which may improve its efficacy as an anticancer agent. Finally, the development of more efficient synthesis methods may facilitate its use in laboratory experiments and clinical trials.
合成方法
The synthesis of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves several steps, starting with the reaction of 4-methylphenylhydrazine with ethyl trifluoroacetate to form 4-(4-methylphenyl)hydrazine-1-carboxylate. This intermediate is then reacted with ethylsulfonyl chloride to form 2-(ethylsulfonyl)-4-(4-methylphenyl)pyrimidine-5-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with trifluoromethylamine to form 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine.
科学研究应用
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been studied for its potential as an anticancer agent. It has been shown to inhibit the activity of a specific protein kinase called PIM1, which is involved in the regulation of various cellular processes, including cell proliferation and survival. Inhibition of PIM1 activity has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and rheumatoid arthritis.
属性
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-22(20,21)13-18-11(8-12(19-13)14(15,16)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQHISYWSLUYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

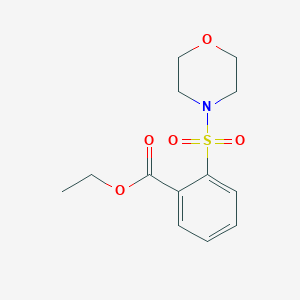

![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2946129.png)
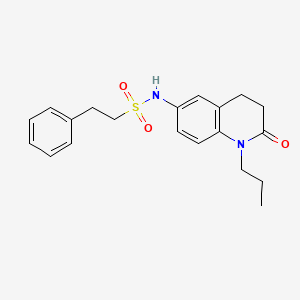

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2946134.png)
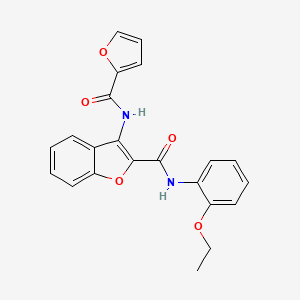

![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946137.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2946142.png)

